

A Comparative Guide to Spectrophotometric Methods for Hexavalent Chromium [Cr(VI)] Determination

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Compound of Interest

Compound Name: *Variamine Blue B*

Cat. No.: *B1583812*

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The accurate quantification of hexavalent chromium [Cr(VI)], a toxic and carcinogenic substance, is crucial across various scientific disciplines, including environmental monitoring, industrial hygiene, and pharmaceutical analysis. This guide provides a detailed comparison of the validated **Variamine Blue B** method with the standard 1,5-diphenylcarbazide (DPC) method and an alternative N,N-diethyl-p-phenylenediamine (DPD) method for the spectrophotometric determination of Cr(VI). This document is intended for researchers, scientists, and drug development professionals seeking to select the most suitable analytical method for their specific needs, supported by experimental data and detailed protocols.

Comparative Analysis of Method Performance

The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes the key validation parameters for the **Variamine Blue B**, 1,5-diphenylcarbazide (DPC), and N,N-diethyl-p-phenylenediamine (DPD) methods for Cr(VI) determination, allowing for an objective comparison.

Parameter	Variamine Blue B Method	1,5-Diphenylcarbazide (DPC) Method	N,N-diethyl-p-phenylenediamine (DPD) Method
Principle	Indirect spectrophotometry	Direct spectrophotometry	Direct spectrophotometry
Wavelength (λ_{max})	556 nm[1][2]	540 nm	551 nm[2]
Linearity Range	2 - 12 $\mu\text{g/mL}$ [2]	0.1 - 0.9 ppm	0.2 - 2 mg/L [2]
Molar Absorptivity	$0.911 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ [2]	Not explicitly stated	$2.5449 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ [2]
Limit of Detection (LOD)	0.02 $\mu\text{g/mL}$ [2]	Not explicitly stated	0.26 μM
Limit of Quantification (LOQ)	0.07 $\mu\text{g/mL}$ [2]	Not explicitly stated	0.85 μM
Precision (RSD%)	1.6 - 2.5%[3]	<1%	Not explicitly stated
Accuracy (Recovery %)	Not explicitly stated	85 - 115%	Not explicitly stated
Interferences	Less interference from other ions compared to DPC.[3]	Fe(III), V(V), Mo(VI), Hg(II) can interfere by forming colored complexes.[1]	Oxidizing agents like bromine, iodine, ozone, and chlorine dioxide can cause false positives.[4]

Experimental Protocols

Detailed and accurate methodologies are fundamental to reproducible scientific research. The following sections provide comprehensive experimental protocols for the three discussed spectrophotometric methods for Cr(VI) determination.

Variamine Blue B Method

This indirect spectrophotometric method is based on the oxidation of **Variamine Blue** by iodine, which is liberated from the reaction of Cr(VI) with potassium iodide in an acidic medium.

Reagents:

- Standard Cr(VI) stock solution (1000 ppm): Dissolve 0.2829 g of $K_2Cr_2O_7$ in 100 mL of distilled water.
- Potassium iodide (KI) solution (2% w/v).
- Sulphuric acid (H_2SO_4) solution (2M).
- **Variamine Blue B** solution (0.05% w/v): Dissolve 0.05 g in 25 mL of absolute alcohol and dilute to 100 mL with double distilled water.
- Sodium acetate solution (2M).

Procedure:

- Take an aliquot of the sample solution containing Cr(VI) in a volumetric flask.
- Add 1 mL of 2% potassium iodide solution and 1 mL of 2M sulphuric acid.
- Gently shake the mixture until a yellow color (indicating liberated iodine) appears.
- Add 0.5 mL of 0.05% **Variamine Blue B** solution.
- Add 2 mL of 2M sodium acetate solution and mix well.
- Measure the absorbance of the resulting violet-colored species at 556 nm against a reagent blank.
- Construct a calibration curve using standard Cr(VI) solutions to determine the concentration of the unknown sample.

1,5-Diphenylcarbazine (DPC) Method

This is the most commonly used standard method for Cr(VI) determination, relying on the direct reaction between Cr(VI) and DPC in an acidic solution to form a magenta-colored complex.

Reagents:

- Standard Cr(VI) stock solution (1000 ppm): Dissolve 2.829 g of $K_2Cr_2O_7$ in 1 L of deionized water.
- 1,5-Diphenylcarbazide (DPC) solution (0.25% w/v): Dissolve 250 mg of DPC in 100 mL of acetone.
- Sulphuric acid (H_2SO_4) solution (6N): Slowly add 167 mL of concentrated H_2SO_4 to 833 mL of deionized water.

Procedure:

- Pipette a known volume of the sample into a volumetric flask.
- Add 2 mL of 6N sulphuric acid and mix.
- Add 1 mL of the DPC solution and mix.
- Allow the color to develop for 5-10 minutes.
- Dilute to the mark with deionized water and mix thoroughly.
- Measure the absorbance of the magenta-colored complex at 540 nm against a reagent blank.
- Prepare a calibration curve from standard Cr(VI) solutions to quantify the sample concentration.

N,N-diethyl-p-phenylenediamine (DPD) Method

This method offers an alternative to the DPC method and is based on the oxidation of the colorless DPD reagent by Cr(VI) to form a red-colored radical cation.

Reagents:

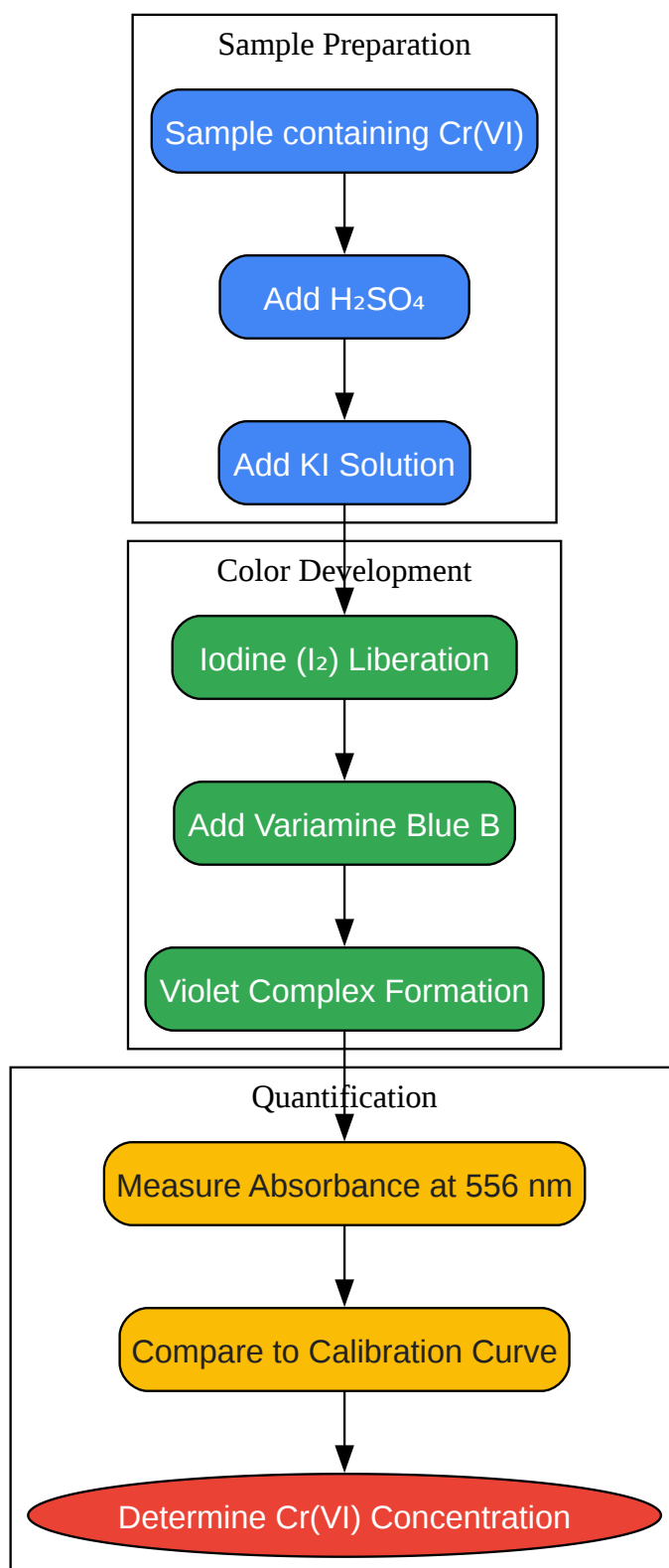
- Standard Cr(VI) stock solution (1000 ppm).
- N,N-diethyl-p-phenylenediamine (DPD) solution.
- Buffer solution (pH 4.39).

Procedure:

- Take a known volume of the sample solution.
- Add the appropriate buffer solution to adjust the pH to 4.39.[\[2\]](#)
- Add the DPD reagent to the solution.
- Allow the reaction to proceed for a set amount of time for color development.
- Measure the absorbance of the red-colored DPD radical at 551 nm against a reagent blank.
[\[2\]](#)
- Use a calibration curve prepared from standard Cr(VI) solutions to determine the concentration in the sample.

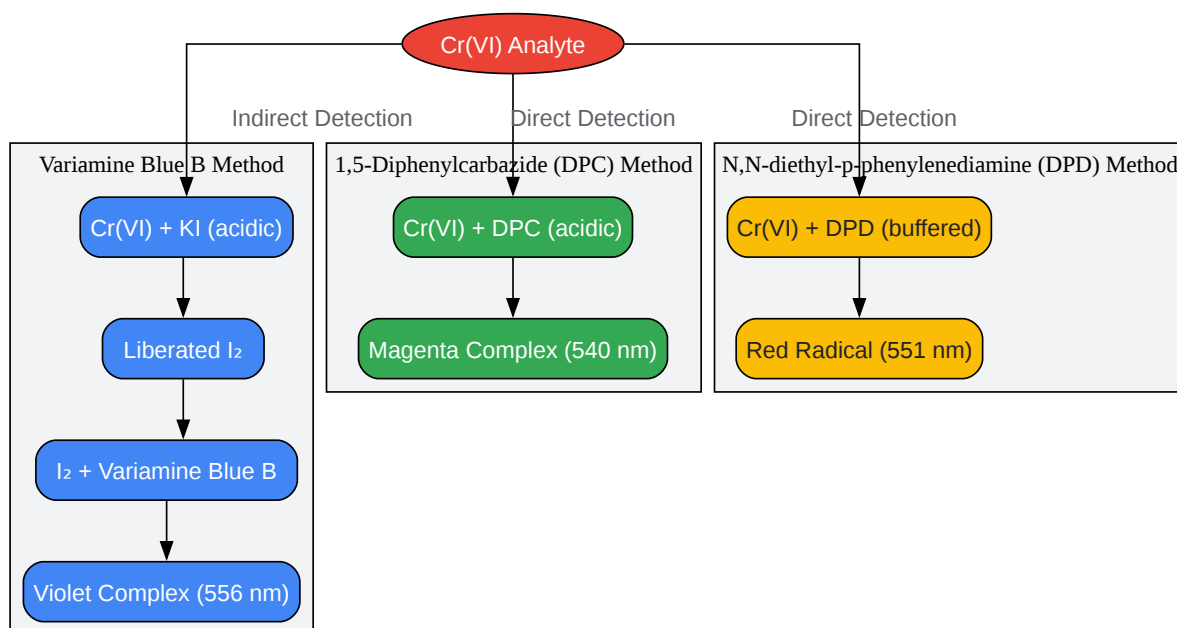
Visualizing the Methodologies

To further elucidate the experimental workflows and chemical principles, the following diagrams are provided.



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Caption: Experimental workflow for Cr(VI) determination using the **Variamine Blue B** method.



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Caption: Comparison of the chemical reaction principles for Cr(VI) determination methods.

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